ethyl (2Z)-2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrimidinyl hydrazone moiety, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired hydrazone intermediate. Subsequent steps may include the addition of various functional groups to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield hydrazine derivatives or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to ensure optimal yields and selectivity.
Major Products Formed
Major products formed from these reactions include trifluoromethylated alcohols, hydrazine derivatives, and substituted pyrimidinyl compounds
Scientific Research Applications
ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to the observed biological effects.
Comparison with Similar Compounds
ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the dimethoxyphenyl group but lacks the trifluoromethyl and pyrimidinyl hydrazone moieties.
Trifluoromethyl ketones: Contain the trifluoromethyl group but differ in their overall structure and functional groups.
Pyrimidinyl hydrazones: Similar hydrazone moiety but may vary in the substituents on the pyrimidine ring.
The uniqueness of ETHYL (Z)-2-({(E)-2-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)-3-HYDROXY-2-BUTENOATE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21F3N4O5 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
ethyl (Z)-2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene]methyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C20H21F3N4O5/c1-5-32-18(29)13(11(2)28)10-24-27-19-25-14(9-17(26-19)20(21,22)23)12-6-7-15(30-3)16(8-12)31-4/h6-10,28H,5H2,1-4H3,(H,25,26,27)/b13-11-,24-10+ |
InChI Key |
DDAUGZQGBGLJOT-XCCUDKMUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C=N/NC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.